3-(2-Methyl-1H-benzimidazol-1-yl)propanohydrazide is a chemical compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an antimicrobial agent. The structural features of 3-(2-Methyl-1H-benzimidazol-1-yl)propanohydrazide contribute to its biological properties, making it a subject of interest in various scientific studies.
The compound is synthesized through organic reactions involving 2-methyl-1H-benzimidazole and hydrazine derivatives. It is classified under hydrazides, which are characterized by the presence of the hydrazine functional group (-NH-NH2) attached to a carbonyl moiety. The benzimidazole core provides additional pharmacological properties, enhancing the compound's efficacy in biological applications.
Methods and Technical Details
The synthesis of 3-(2-Methyl-1H-benzimidazol-1-yl)propanohydrazide typically involves the following steps:
Structure and Data
The molecular structure of 3-(2-Methyl-1H-benzimidazol-1-yl)propanohydrazide features a benzimidazole moiety linked to a propanohydrazide group. The key structural components include:
The molecular formula is C₁₁H₁₄N₄, and its molecular weight is approximately 218.26 g/mol.
Reactions and Technical Details
3-(2-Methyl-1H-benzimidazol-1-yl)propanohydrazide can participate in various chemical reactions, including:
The mechanism of action for compounds like 3-(2-Methyl-1H-benzimidazol-1-yl)propanohydrazide often involves interaction with specific biological targets such as enzymes or receptors. The presence of the benzimidazole moiety allows for:
Physical Properties
Chemical Properties
The compound exhibits characteristic absorption bands in IR spectroscopy corresponding to N-H stretching (around 3200 cm⁻¹) and C=O stretching (around 1700 cm⁻¹), which confirm the presence of hydrazide functionality .
3-(2-Methyl-1H-benzimidazol-1-yl)propanohydrazide has potential applications in:
The synthesis of 3-(2-methyl-1H-benzimidazol-1-yl)propanohydrazide follows a convergent multi-step pathway that initiates with the preparation of the 2-methyl-1H-benzimidazole core. As demonstrated by Divya et al., this foundational heterocycle is efficiently synthesized through the condensation of o-phenylenediamine with glacial acetic acid under reflux conditions, achieving yields exceeding 85% [4]. The subsequent N-alkylation step introduces the propanoate chain essential for hydrazide formation. Patent WO2013150545A2 details this critical transformation, where 2-methyl-1H-benzimidazole undergoes alkylation with methyl 3-bromopropionate in the presence of anhydrous potassium carbonate (K₂CO₃) in acetone [7]. This reaction proceeds at reflux temperatures (55-60°C) for 12-15 hours, yielding the intermediate methyl 3-(2-methyl-1H-benzimidazol-1-yl)propanoate with exceptional efficiency (96% yield) as reported in Structure-Activity Studies of Divin [2].
Table 1: Key Intermediates in the Synthesis of 3-(2-Methyl-1H-benzimidazol-1-yl)propanohydrazide
Compound | Chemical Name | Role | Typical Yield |
---|---|---|---|
A | 2-Methyl-1H-benzimidazole | Core heterocycle | 85-90% |
B | Methyl 3-(2-methyl-1H-benzimidazol-1-yl)propanoate | Alkylation product | 90-96% |
C | 3-(2-Methyl-1H-benzimidazol-1-yl)propanohydrazide | Target hydrazide | 85-93% |
The final step involves hydrazinolysis of the ester intermediate. This transformation is accomplished using hydrazine hydrate (N₂H₄·H₂O) in alcoholic solvents, typically ethanol or methanol, under reflux conditions. This step converts the ester functionality to the hydrazide group, yielding the target compound 3-(2-Methyl-1H-benzimidazol-1-yl)propanohydrazide in high purity (85-93% yield) [2] [7]. The efficiency of this pathway makes it the preferred method for large-scale production of this key benzimidazole-based building block.
Alkylation Optimization: The N-alkylation step is highly sensitive to reaction conditions. Key parameters influencing yield include:
Replacement of methyl 3-bromopropionate with ethyl 4-bromobutyrate alters the linker length, yielding the homologous ester ethyl 4-(2-methyl-1H-benzimidazol-1-yl)butanoate in 56% yield, demonstrating the flexibility of this approach for synthesizing analogues with varying chain lengths [2]. However, shorter chain alkylating agents like methyl bromoacetate result in substantially lower yields (43%), attributed to increased steric hindrance and competing O-alkylation [2].
Hydrazinolysis Optimization: The ester-to-hydrazide conversion exhibits significant dependence on:
Alternative solvents like ethylene glycol enable lower reaction temperatures (60-70°C) while maintaining high yields (88-92%), offering an energy-efficient approach suitable for thermally sensitive substrates [7].
Table 2: Optimization Parameters for Key Synthetic Steps
Step | Parameter | Optimal Condition | Suboptimal Condition | Yield Impact |
---|---|---|---|---|
Alkylation | Base | Anhydrous K₂CO₃ | Triethylamine | ↑ 25-30% |
Solvent | Anhydrous acetone | Dichloromethane | ↑ 15-20% | |
Temperature | 55-60°C (reflux) | Room temperature | ↑ 40-45% | |
Hydrazinolysis | Hydrazine excess | 5-10 equivalents | 2 equivalents | ↑ 30-35% |
Solvent | Ethanol | Methanol | ↑ Purity 10-15% | |
Reaction time | 5-6 hours | >8 hours | ↓ 5-10% (over-reaction) |
Regioselectivity presents significant challenges during the alkylation of unsymmetrical benzimidazoles. The 2-methyl-1H-benzimidazole substrate exhibits tautomerism, but N¹ is generally the preferred alkylation site due to its lower steric hindrance and higher nucleophilicity compared to N³ [7]. However, substituted benzimidazoles, particularly those with electron-withdrawing groups (e.g., 5-nitro, 5-chloro), exhibit diminished regioselectivity. This results in mixtures of N¹ and N³ alkylated isomers that are notoriously difficult to separate via standard chromatography [7].
The synthesis of analogues using 5,6-dichloro-1H-benzimidazole proceeds with high regioselectivity (>95% N¹-alkylation) due to the symmetrical substitution pattern [2]. In contrast, monosubstituted derivatives like 5-chloro-1H-benzimidazole yield approximately 15-20% of the undesired N³-alkylated isomer alongside the desired N¹ product [7]. These regioisomers exhibit distinct NMR chemical shifts, particularly for the methylene protons adjacent to the benzimidazole nitrogen (Δδ = 0.3-0.5 ppm), allowing for spectroscopic quantification but complicating purification [7].
Strategies to mitigate regioselectivity issues include:
The presence of regioisomeric impurities carries forward to the final hydrazide products, impacting biological activity consistency. For example, the analogue 11c (from Structure-Activity Studies of Divin) exhibited four distinct sets of signals in ¹H and ¹³C NMR spectra due to the presence of both C-5/C-6 regioisomers and C(O)–N trans/cis isomers [2].
A distinctive feature of 3-(2-methyl-1H-benzimidazol-1-yl)propanohydrazide and its analogues is their solvent-dependent isomerization behavior. The N-acylhydrazone moiety exists as rotamers around the amide N–C(O) bond (cis/trans) and geometrical isomers (E/Z) with respect to the imine bonds [2]. X-ray crystallography of related compounds confirms that the E configuration and trans rotamer (C=O anti to the NH) predominate in the solid state [2].
In solution, however, dynamic isomerization occurs, with the equilibrium governed by solvent polarity:
This isomerization profoundly impacts spectroscopic characterization. The ¹H NMR spectra exhibit two distinct sets of resonances for critical protons:
The ¹³C NMR spectra similarly display two carbonyl signals at 170.71 ppm (cis isomer) and 165.95 ppm (trans isomer). The downfield shift of the cis carbonyl signal arises from reduced contribution of the conjugative form N⁺=C–O⁻, indicative of altered electron distribution [2].
Table 3: Solvent-Dependent Isomer Distribution of 3-(2-Methyl-1H-benzimidazol-1-yl)propanohydrazide Derivatives
Solvent System | Polarity Index | % transC(O)-N | % cisC(O)-N | Key NMR Signatures |
---|---|---|---|---|
CDCl₃/CD₃OD (95:5) | 4.3 | 60% | 40% | δ 8.89 (N=CH, trans), δ 8.80 (N=CH, cis) |
DMSO-d₆ (neat) | 7.2 | 74% | 26% | δ 3.15 (-CH₂-C(O), cis), δ 2.72 (-CH₂-C(O), trans) |
D₂O/DMSO-d₆ (60:40) | 8.0 | 83% | 17% | Carbonyl: 170.71 ppm (cis), 165.95 ppm (trans) |
Functionalization significantly influences isomer equilibria. Analogues with C-2 hydroxyl groups (e.g., naphthalen-2-ol) mimic the isomerization behavior of the parent compound. In contrast, derivatives lacking hydrogen-bonding capabilities (e.g., 5b-5i) exist predominantly as the cisC(O)-N isomer (>80%) regardless of solvent polarity [2]. Protecting group strategies further demonstrate this effect: the allyl-protected analogue 5c exists as 84% cisC(O)-N isomer in CDCl₃/CD₃OD, while deprotection restores the solvent-dependent equilibrium [2]. This phenomenon has critical implications for biological activity, as different isomers may exhibit distinct binding affinities toward biological targets.
The solvent-dependent isomerization necessitates careful control during purification and biological testing. Reverse-phase HPLC fails to resolve these rapidly interconverting rotamers, complicating analytical method development [2]. Consequently, biological evaluations must consider the isomeric composition at the time of testing, which depends on the solvent history of the sample.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3